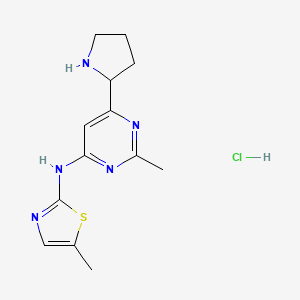

(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride

Description

Properties

IUPAC Name |

5-methyl-N-(2-methyl-6-pyrrolidin-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5S.ClH/c1-8-7-15-13(19-8)18-12-6-11(16-9(2)17-12)10-4-3-5-14-10;/h6-7,10,14H,3-5H2,1-2H3,(H,15,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVFEYJDCUNOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC2=NC(=NC(=C2)C3CCCN3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride is a synthetic compound with a molecular formula of C13H18ClN5S and a molecular weight of 311.83 g/mol. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antibacterial applications. This article reviews its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a pyrrolidine moiety and thiazole group, which are known to enhance biological activity through various mechanisms. The IUPAC name is 5-methyl-N-(2-methyl-6-pyrrolidin-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine; hydrochloride.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN5S |

| Molecular Weight | 311.83 g/mol |

| CAS Number | 1361116-58-6 |

| Purity | ≥95% |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in anti-inflammatory and antibacterial applications.

Anti-inflammatory Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds with similar structural features have shown potent inhibition of cyclooxygenase (COX) enzymes:

- In vitro COX-2 Inhibition : Compounds structurally related to this compound demonstrated IC50 values around 0.04 μmol, comparable to the standard drug celecoxib .

Case Study : A study evaluated the efficacy of several pyrimidine derivatives in carrageenan-induced paw edema models in rats, yielding effective doses (ED50) for these compounds ranging from 8.23 to 11.60 μM, demonstrating their potential as anti-inflammatory agents .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Nitrogen heterocycles similar to this compound have shown promising results against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 12.5 |

These values indicate that the compound may serve as a lead for developing new antibacterial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the pyrimidine and thiazole rings have been shown to significantly affect the potency of anti-inflammatory and antibacterial activities.

Key Findings:

- Electron-donating groups : The presence of electron-releasing substituents on the pyrimidine ring enhances anti-inflammatory activity.

- Thiazole modifications : Alterations in the thiazole structure can impact the binding affinity to target enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methodology for Structural Comparison

Chemical structure comparison relies on graph-based analysis, where atoms (vertices) and bonds (edges) are mapped to identify isomorphic subgraphs or shared motifs . This method highlights similarities in heterocyclic frameworks, substituent patterns, and functional groups.

Comparative Analysis of Key Compounds

Table 1: Structural and Commercial Comparison

Key Findings

Heterocyclic vs. Aliphatic Backbones :

- The target compound’s pyrimidine-thiazole scaffold contrasts with aliphatic backbones (e.g., 6-(5-Me-pyrrolidin-2-yl)-1-hexanamine), which lack aromaticity and may exhibit reduced binding affinity to planar biological targets .

Substituent Positioning :

- The thiazole ring’s substituent position (2- vs. 4-) in the target compound vs. CAS 1209952-47-5 could alter steric interactions. For example, a 2-position thiazole substituent may facilitate hydrogen bonding with target proteins .

Benzothiophene vs. Pyrimidine-Thiazole :

Implications for Research and Development

- Drug Design : The pyrimidine-thiazole scaffold is prevalent in kinase inhibitors (e.g., imatinib derivatives), suggesting the target compound could be optimized for similar applications.

- Synthetic Accessibility : Commercial availability of structurally related compounds (e.g., CAS 1209952-47-5) via suppliers (e.g., 3 suppliers listed in ) indicates feasible synthetic routes for scaling production.

Preparation Methods

Preparation of (R)- or (S)-2-Methylpyrrolidine Intermediate

A key intermediate is (R)- or (S)-2-methylpyrrolidine, which is prepared efficiently from 2-methylpyrroline by catalytic hydrogenation:

-

- Catalyst: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C).

- Solvent: Mixed alkyl alcohols, preferably ethanol and methanol in a 2:1 to 3:1 volume ratio.

- Conditions: Ambient temperature, hydrogen gas introduced under pressure.

- Outcome: Direct formation of 2-methylpyrrolidine without isolating intermediates.

-

- The free base is converted to its tartrate salt using L- or D-tartaric acid.

- Crystallization of the tartrate salt allows for optical enrichment (≥50% ee).

- Recrystallization improves purity and optical activity.

-

- The tartrate salt is treated with a base such as ammonium hydroxide or alkali metal hydroxides in organic solvents like diethyl ether or dichloromethane to regenerate the free base.

This process is notable for its safety, cost-effectiveness, and scalability, avoiding corrosive reagents and intermediate isolation steps.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Hydrogenation | 5% Pt/C catalyst, EtOH/MeOH (2:1-3:1), H2 gas, ambient temp | Direct formation of 2-methylpyrrolidine |

| Salt Formation | L- or D-tartaric acid | Crystallization of optically enriched tartrate salt |

| Recrystallization | Alcohol solvents | Enhanced purity and optical purity |

| Free Base Recovery | Base (NH4OH, NaOH), organic solvent | Regeneration of free 2-methylpyrrolidine |

Coupling to Pyrimidine Core

The next critical step involves attaching the 2-methylpyrrolidine to the pyrimidine ring:

- The pyrimidine precursor (e.g., 6-bromo-substituted pyrimidine derivatives) is reacted with the 2-methylpyrrolidine in the presence of strong bases such as n-butyllithium.

- The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (0°C to -20°C) to control reactivity.

- The nucleophilic substitution or metalation followed by coupling yields the pyrrolidinyl-substituted pyrimidine intermediate.

This step requires careful control of stoichiometry and temperature to maximize yield and minimize side reactions.

Formation of Hydrochloride Salt

To improve the compound’s stability, solubility, and handling properties, the free base is converted to the hydrochloride salt:

- The free base is treated with hydrochloric acid in an appropriate solvent.

- The salt precipitates out and is isolated by filtration.

- The hydrochloride salt form is characterized by its melting point, purity (often >95%), and spectroscopic data.

Research Findings and Analytical Data

While specific analytical data for this compound are limited in open literature, related pyrimidine-thiazole derivatives have been characterized by:

- High-performance liquid chromatography (HPLC) for purity assessment (typically >95%).

- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structure.

- Mass spectrometry (MS) for molecular weight confirmation.

For example, related thiazolyl-pyrimidine compounds show characteristic NMR signals for methyl groups, aromatic protons, and amine functionalities, supporting the successful synthesis of the target molecule.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Hydrogenation of 2-methylpyrroline | Pt/C catalyst, EtOH/MeOH, H2 gas, ambient temp | Synthesis of chiral 2-methylpyrrolidine |

| Formation of tartrate salt | L- or D-tartaric acid, alcohol solvent | Optical resolution and purification |

| Coupling to pyrimidine | 6-bromo-pyrimidine, n-butyllithium, THF, low temp | Introduction of pyrrolidinyl group |

| Amination with thiazole derivative | Coupling agents (CDI, DCC, HATU), DMF/DCM, base | Attachment of 5-methyl-thiazol-2-yl amine |

| Hydrochloride salt formation | HCl in suitable solvent | Formation of stable hydrochloride salt |

Q & A

Q. What synthetic methodologies are recommended for preparing (2-Methyl-6-pyrrolidin-2-yl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(II) acetate) and boronate intermediates. For example, a protocol similar to the synthesis of 5-(4-amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine involves reacting brominated pyrimidine precursors with boronate-substituted anilines under inert conditions at 100°C for 3 hours . Purification via flash chromatography (hexane/acetone gradient) and characterization by ESI-MS and NMR are critical for yield optimization (typically ~50-60%). Key parameters to optimize include catalyst loading (0.5-2 mol%), solvent choice (2-methyltetrahydrofuran improves solubility), and stoichiometric ratios of boronate partners (1.3 equivalents) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A combination of 1H/13C NMR (300-500 MHz in DMSO-d6) and ESI-HRMS is essential for verifying molecular connectivity and purity. For example, pyrimidine-thiazole hybrids exhibit characteristic NMR signals for pyrrolidine protons (δ 1.5-2.5 ppm) and thiazole aromatic protons (δ 7.0-8.5 ppm) . HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures >98% purity. IR spectroscopy (1600-1700 cm⁻¹ for C=N/C=O stretches) and elemental analysis (deviation <0.4% for C, H, N) further validate composition .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1.2, 4.5, 7.4, and 9.0) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV/Vis with a validated method (e.g., ammonium acetate buffer, pH 6.5, and C18 column) . For thermal stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Mass balance studies (≥95% recovery) and identification of degradation products via LC-QTOF-MS are critical for ICH compliance .

Q. What strategies resolve contradictions in biological activity data across assay systems (e.g., enzyme vs. cell-based assays)?

- Methodological Answer : Use orthogonal assay validation :

- Enzyme assays : Measure IC50 values against purified targets (e.g., kinases) using fluorescence polarization.

- Cell-based assays : Compare potency in transfected vs. wild-type cell lines (e.g., HEK293T for overexpression).

- Counter-screening : Test against related off-target enzymes (e.g., Abl vs. Src kinases) .

Discrepancies often arise from differential cell permeability or metabolite interference. Address these by: - Quantifying intracellular compound levels via LC-MS/MS .

- Testing metabolite stability in hepatocyte incubations .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Apply molecular dynamics (MD) simulations to predict binding affinity to serum proteins (e.g., human serum albumin) using docking software (AutoDock Vina). For blood-brain barrier penetration, calculate logP (target 2-3) and polar surface area (PSA <90 Ų) via ChemAxon. Physiologically based pharmacokinetic (PBPK) models (GastroPlus) can simulate oral bioavailability by integrating solubility (shake-flask method) and permeability (Caco-2 assay) data .

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating the compound’s mechanism of action?

- Methodological Answer :

- Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in lysates .

- RNA-seq transcriptomics : Identify downstream pathways (e.g., MAPK/ERK) in treated vs. untreated cells .

Q. How should researchers design dose-response studies to minimize off-target effects?

-

Methodological Answer : Employ a logarithmic dosing range (0.1 nM to 100 µM) with 8-10 concentrations. Include negative controls (vehicle-only) and positive controls (known inhibitors). For selectivity, calculate selectivity scores (SS) using the formula:

Aim for SS >100. Validate using CRISPR knockouts of the primary target to confirm on-mechanism effects .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response and time-course data?

- Methodological Answer : Fit dose-response curves using nonlinear regression (GraphPad Prism) with the Hill equation:

For time-course studies, apply mixed-effects models (R package nlme) to account for inter-experiment variability. Report 95% confidence intervals for EC50/IC50 values and use Bonferroni correction for multiple comparisons .

Q. How can researchers ensure reproducibility in synthetic protocols across laboratories?

- Methodological Answer :

- Detailed reaction logs : Document exact catalyst lots, solvent purity (HPLC-grade), and inert atmosphere quality (O2 <1 ppm).

- Critical quality attributes (CQAs) : Define acceptable ranges for intermediates (e.g., ≥95% purity by HPLC).

- Round-robin testing : Share batches with 2-3 independent labs for synthesis replication and analytical cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.